1H-1,2,3,4-Tetrazole-1-acetamide, N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-
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Overview
Description
1H-1,2,3,4-Tetrazole-1-acetamide, N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]- is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3,4-Tetrazole-1-acetamide, N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]- typically involves a multi-step process. One common method includes the cycloaddition reaction between substituted thiazolylamine or oxazolylamine, triethyl orthoformate, and sodium azide in the presence of a catalyst such as tributylmethylammonium chloride (TBMAC) in dimethyl sulfoxide (DMSO) . The reaction is carried out at elevated temperatures (around 80°C) to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of ionic liquids as solvents, may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3,4-Tetrazole-1-acetamide, N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
1H-1,2,3,4-Tetrazole-1-acetamide, N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-1,2,3,4-Tetrazole-1-acetamide, N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and proteins can contribute to its anticancer properties .
Comparison with Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole compound without the acetamide and benzothiazole groups.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Benzothiazole Derivatives: Compounds containing the benzothiazole moiety with different functional groups.
Uniqueness: 1H-1,2,3,4-Tetrazole-1-acetamide, N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]- is unique due to the presence of both the trifluoromethoxy group and the benzothiazole moiety.
Properties
Molecular Formula |
C11H7F3N6O2S |
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Molecular Weight |
344.28 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)-N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H7F3N6O2S/c12-11(13,14)22-6-1-2-8-7(3-6)16-10(23-8)17-9(21)4-20-5-15-18-19-20/h1-3,5H,4H2,(H,16,17,21) |
InChI Key |
DIUMBGOWCYKTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=C(S2)NC(=O)CN3C=NN=N3 |
Origin of Product |
United States |
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